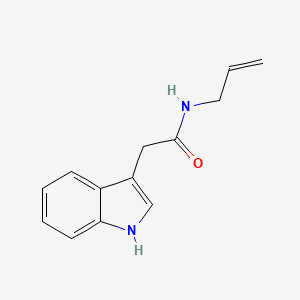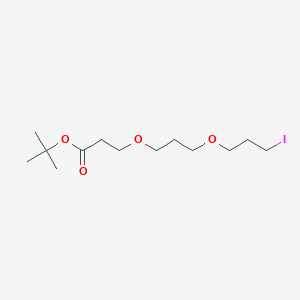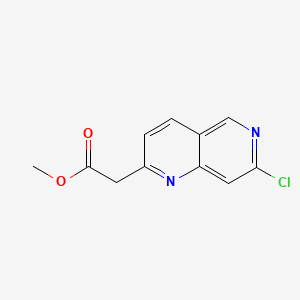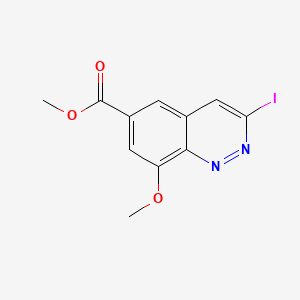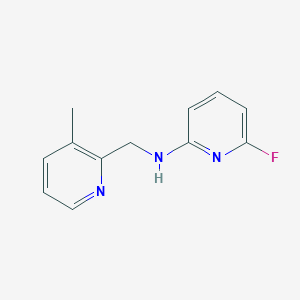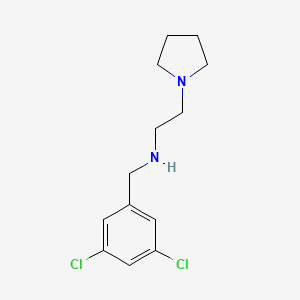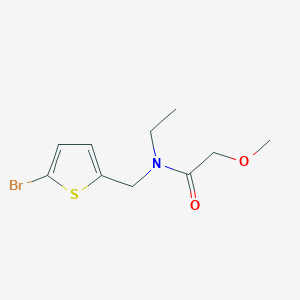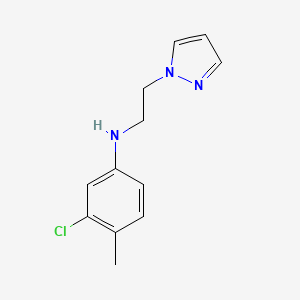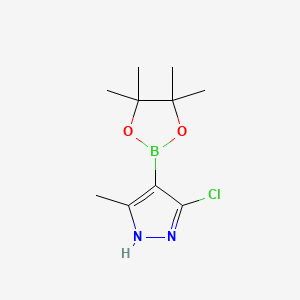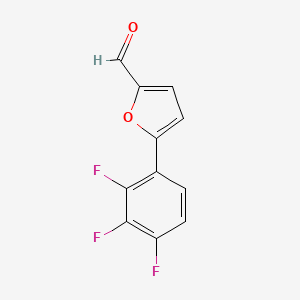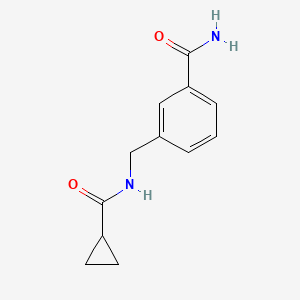
3-(Cyclopropanecarboxamidomethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopropanecarboxamidomethyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid where the carboxyl group is replaced by an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropanecarboxamidomethyl)benzamide typically involves the reaction of benzoyl chloride with cyclopropanecarboxamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane. The general procedure involves dissolving cyclopropanecarboxamide in dichloromethane, adding an aqueous solution of sodium hydroxide, and then slowly adding benzoyl chloride dropwise while stirring .
Industrial Production Methods
Industrial production of benzamides, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Electrosynthesis is also being explored as a greener and more sustainable method for the preparation of amides .
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclopropanecarboxamidomethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst is a typical method.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Introduction of various substituents on the benzene ring.
Aplicaciones Científicas De Investigación
3-(Cyclopropanecarboxamidomethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Cyclopropanecarboxamidomethyl)benzamide involves its interaction with specific molecular targets. For instance, benzamides are known to inhibit enzymes such as poly (ADP-ribose) polymerase (PARP), which plays a role in DNA repair . This inhibition can lead to the accumulation of DNA damage in cancer cells, making it a potential anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxybenzamide: Known for its use as a PARP inhibitor.
N-Phenylbenzamide: Used in the synthesis of various pharmaceuticals.
Benzanilide: Prepared by the treatment of aniline with benzoyl chloride.
Uniqueness
3-(Cyclopropanecarboxamidomethyl)benzamide is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Propiedades
Fórmula molecular |
C12H14N2O2 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
3-[(cyclopropanecarbonylamino)methyl]benzamide |
InChI |
InChI=1S/C12H14N2O2/c13-11(15)10-3-1-2-8(6-10)7-14-12(16)9-4-5-9/h1-3,6,9H,4-5,7H2,(H2,13,15)(H,14,16) |
Clave InChI |
CKGQYKRHUKVTJX-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)NCC2=CC(=CC=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


